D-Phenylalaninol

Catalog No.
S1767877
CAS No.
5267-64-1
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Phenylalaninol

CAS Number

5267-64-1

Product Name

D-Phenylalaninol

IUPAC Name

(2R)-2-amino-3-phenylpropan-1-ol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1

InChI Key

STVVMTBJNDTZBF-SECBINFHSA-N

SMILES

C1=CC=C(C=C1)CC(CO)N

Synonyms

D-Phenylalaninol;5267-64-1;(R)-2-Amino-3-phenylpropan-1-ol;(R)-(+)-2-Amino-3-phenyl-1-propanol;D(+)-Phenylalaninol;(2R)-2-amino-3-phenylpropan-1-ol;(R)-2-Amino-3-phenyl-1-propanol;(+)-D-Phenylalaninol;D-(+)-Phenylalaninol;(R)-PHENYLALANINOL;CHEMBL1235200;STVVMTBJNDTZBF-SECBINFHSA-N;D-(+)-2-Amino-3-phenyl-1-propanol;(2R)-2-Amino-1-hydroxy-3-phenylpropane;D(+)-2-Amino-3-phenyl-1-propanol;Phenylalaninol;l-(-)-phenylalaninol;2-Amino-3-phenyl-1-propanol#;D-Penylalaninol;D-Phenylalaniol;(R)-2-AMINO-3-PHENYL-PROPAN-1-OL;AC1LGXIR;PHENYLALANINOL-D;D-PHE-OL;H-D-PHEN-OL

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)N

Chiral Auxiliary for Asymmetric Michael Reactions

D-Phenylalaninol finds use as a chiral auxiliary in asymmetric Michael reactions []. Asymmetric synthesis refers to the production of molecules with a specific handedness, which can be crucial for biological activity. Michael reactions are a type of organic reaction that create carbon-carbon bonds. By incorporating D-Phenylalaninol as a chiral auxiliary, chemists can achieve greater control over the product's stereochemistry, leading to the desired enantiomer (mirror image) of the target molecule.

D-Phenylalaninol is the D-enantiomer of phenylalaninol, a molecule with the chemical formula C9H13NO. It originates from the essential amino acid D-Phenylalanine, but lacks the carboxylic acid group (COOH) replaced by a hydroxyl group (OH) []. D-Phenylalaninol holds significance in organic chemistry as a chiral auxiliary.


Molecular Structure Analysis

D-Phenylalaninol possesses a core structure of a three-carbon chain with an amino group attached to the second carbon (C2) and a phenyl group (benzene ring) attached to the third carbon (C3). A hydroxyl group caps the first carbon (C1). The key feature is the chiral center at C2, which can exist in two mirror-image forms (enantiomers): D-Phenylalaninol and L-Phenylalaninol [, ].


Chemical Reactions Analysis

D-Phenylalaninol's primary application lies in its use as a chiral auxiliary for asymmetric Michael reactions. These reactions involve the addition of a nucleophile (electron-rich molecule) to an α,β-unsaturated carbonyl compound. D-Phenylalaninol helps control the stereochemistry of the reaction, directing the formation of a specific enantiomer of the product.

The synthesis of D-Phenylalaninol typically involves the reduction of D-Phenylalanine using reducing agents like lithium aluminum hydride (LiAlH4) []. The specific reaction can be found in various organic chemistry lab manuals.

XLogP3

0.7

UNII

A6QY3U3O3V

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (98%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5267-64-1

Wikipedia

(2S)-2-amino-3-phenyl-1-propanol

Dates

Modify: 2023-08-15
Giraldes et al. Structural and Mechanistic Insights of Polyketide Macrolactonization from Polyketide-based Affinity Labels Nature Chemical Biology, doi: 10.1038/nchembio822, published online 10 September 2006 http://www.nature.com/naturechemicalbiology

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